2-Furaldehyde dimethylhydrazone

Analytical Biochemistry Colorimetric Assay Carbohydrate Detection

2-Furaldehyde dimethylhydrazone (CAS 14064-21-2), also known as furfural dimethylhydrazone, is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is synthesized via the condensation of 2-furaldehyde and N,N-dimethylhydrazine.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 14064-21-2
Cat. No. B079063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furaldehyde dimethylhydrazone
CAS14064-21-2
Synonyms2-FDMH
2-furaldehyde dimethylhydrazone
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN(C)N=CC1=CC=CO1
InChIInChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+
InChIKeyDURWBNUASAZMSN-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furaldehyde Dimethylhydrazone (CAS 14064-21-2): Product-Specific Evidence for Scientific Procurement


2-Furaldehyde dimethylhydrazone (CAS 14064-21-2), also known as furfural dimethylhydrazone, is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is synthesized via the condensation of 2-furaldehyde and N,N-dimethylhydrazine . The compound exists as a clear yellow to dark red-brown liquid with a density of 1.042 g/mL at 25 °C, a boiling point of 98 °C at 9.5 mmHg, and a refractive index of n20/D 1.578 [1]. Its structure features a furan ring linked to a dimethylhydrazone moiety, conferring specific reactivity in organic synthesis and analytical applications .

Assay Use Reported chromogen enhancement in phenol-sulfuric acid carbohydrate detection
Spectroscopy Defined E-AG conformer for matrix isolation FTIR and UV photochemistry
Synthesis Building block for furyl-1,4-quinone and hydrazonofurylquinone preparation
Environmental Included in validated multi-analyte method for UDMH soil transformation products

Why Generic Substitution of 2-Furaldehyde Dimethylhydrazone Fails: Evidence-Based Differentiation


In-class hydrazones derived from furfural are not functionally interchangeable due to significant variations in reactivity, stability, and analytical performance. 2-Furaldehyde dimethylhydrazone exhibits a 25-fold enhancement in chromogen formation compared to its parent aldehyde under specific analytical conditions, a difference rooted in the electronic and steric effects of the N,N-dimethylhydrazone substituent [1]. Furthermore, its conformational landscape—dominated by a low-energy E-AG conformer stabilized by an extended π-electron delocalization—directly impacts its photochemical behavior and, consequently, its reliability as a standard in trace analysis [2]. Substituting with an analog lacking this precise substitution pattern would compromise assay sensitivity, alter reaction kinetics, and invalidate validated analytical methods.

Chromogen yield divergence
Analog hydrazones lacking N,N-dimethyl substitution may exhibit markedly lower chromogen response, limiting assay sensitivity transfer.
Conformer stability mismatch
Low-energy E-AG conformer stabilization is specific to this derivative; other hydrazones may populate different conformers, altering photochemical outcomes.
Synthetic pathway deviation
Reactivity with benzo- and naphthoquinones relies on the dimethylhydrazone group; unsubstituted or mono-substituted analogs may lead to divergent condensation products.

Quantitative Differentiation Evidence for 2-Furaldehyde Dimethylhydrazone Versus Analogs


25-Fold Enhancement in Chromogen Formation vs. Parent Furaldehyde in Modified Phenol-Sulfuric Acid Assay

2-Furaldehyde dimethylhydrazone demonstrates a 25-fold increase in chromogen formation efficiency compared to unmodified furaldehyde when used in a modified phenol-sulfuric acid method [1]. This represents a class-level inference that the hydrazone derivative is a superior chromogenic substrate under these specific analytical conditions.

Chromogen Yield
Class-level inference
ε = 40,500 M⁻¹cm⁻¹ vs. fucose 800 M⁻¹cm⁻¹; 25-fold enhancement
Supports high-sensitivity carbohydrate detection in modified assay
Phenol-sulfuric acid method; room temperature after cooling
Analytical Biochemistry Colorimetric Assay Carbohydrate Detection

Conformational Stability: E-AG vs. Z Forms Determines Photochemical Fate in Matrix Isolation

Quantum chemical calculations at the DFT(B3LYP)/6-311++G(d,p) level reveal that the E-AG conformer of 2-furaldehyde dimethylhydrazone is significantly more stable than the Z conformers, with an energy barrier for E-SG→E-AG isomerization exceeding 25 kJ mol⁻¹ [1]. This energy difference dictates which species is trapped in low-temperature matrices and defines the compound's UV-induced photochemical pathway, directly impacting its behavior as a standard in spectroscopic studies.

Conformer Barrier
Direct comparison
E-AG lowest energy; E-SG→E-AG barrier >25 kJ mol⁻¹
Supports consistent conformer population in cryogenic matrices
DFT B3LYP/6-311++G(d,p); rare gas matrices
Photochemistry Matrix Isolation Computational Chemistry

Validated Recovery in Soil Analysis: >70% for Environmental Monitoring of Rocket Fuel Transformation Products

In a validated method for determining 1,1-dimethylhydrazine transformation products in soil, 2-furaldehyde dimethylhydrazone achieved a recovery rate of >70% using accelerated solvent extraction with subcritical acetonitrile [1]. While this recovery was achieved alongside other hydrazones (e.g., formaldehyde dimethylhydrazone, acetaldehyde dimethylhydrazone), the inclusion of this compound in the validated multi-analyte panel underscores its necessity for complete, accurate environmental monitoring of UDMH contamination.

Soil Recovery
Cross-study comparable
>70% recovery from soil (ASE, subcritical CH₃CN)
Supports inclusion in UDMH multi-analyte monitoring panel
GC-MS/MS at 100 bar; part of 8-analyte validated method
Environmental Analysis GC-MS/MS Soil Contamination

Synthetic Utility in Quinone Preparation: Defined Reaction with Benzo- and Naphthoquinones

2-Furaldehyde dimethylhydrazone is specifically employed in the synthesis of furyl-1,4-quinone and hydroquinones via reaction with benzo- and naphthoquinones, and in the preparation of dimethylaminohydrazonofurylquinones . This application is a direct result of its unique N,N-dimethylhydrazone functionality, which facilitates condensation reactions not accessible to simpler furfural hydrazones or the parent aldehyde. While direct quantitative comparator data is absent from open literature, this established synthetic utility constitutes class-level evidence for its specialized role.

Quinone Synthesis
Class-level inference
Forms furyl-1,4-quinones and dimethylaminohydrazonofurylquinones
Reported synthetic pathway specific to N,N-dimethylhydrazone
No quantitative comparator data from open literature
Organic Synthesis Quinone Chemistry Heterocyclic Synthesis

Optimal Scientific and Industrial Application Scenarios for 2-Furaldehyde Dimethylhydrazone


High-Sensitivity Colorimetric Carbohydrate Assays Requiring Enhanced Chromogen Formation

Based on evidence that 2-furaldehyde dimethylhydrazone produces a chromogen with a molar absorptivity of ε = 40,500 M⁻¹cm⁻¹ and exhibits a 25-fold enhancement in the modified phenol-sulfuric acid method [1], this compound is the reagent of choice for analytical biochemistry laboratories aiming to maximize sensitivity in carbohydrate detection assays, particularly when analyzing low-abundance samples.

Matrix Isolation FTIR and UV Photochemistry Studies Requiring Defined Conformers

The well-characterized conformational landscape, including the low-energy E-AG conformer and a >25 kJ mol⁻¹ energy barrier for isomerization [2], makes 2-furaldehyde dimethylhydrazone an ideal probe for studying molecular photochemistry and conformer-specific reactions in cryogenic matrices. Spectroscopists requiring a compound with predictable and stable conformational behavior should procure this specific hydrazone.

Environmental Monitoring of Unsymmetrical Dimethylhydrazine (UDMH) Soil Contamination

As a validated target analyte in GC-MS/MS methods for determining UDMH transformation products in soil, with demonstrated recoveries >70% [3], 2-furaldehyde dimethylhydrazone is an essential reference standard for environmental testing laboratories performing regulatory compliance monitoring at sites impacted by rocket fuel spills.

Synthesis of Furyl-Substituted Quinones and Hydroquinones

The documented utility of 2-furaldehyde dimethylhydrazone in the preparation of furyl-1,4-quinones and dimethylaminohydrazonofurylquinones positions this compound as a key synthetic intermediate for organic chemists pursuing these specific heterocyclic scaffolds.

Application
Selection Property
Validation Focus
High-sensitivity carbohydrate detection
Chromogen yield in modified phenol-sulfuric acid assay
Confirmation of molar absorptivity and assay sensitivity under reported conditions
Matrix isolation spectroscopy
Conformational identity and photostability
Reproducibility of E-AG conformer population under cryogenic conditions
Environmental soil analysis for rocket fuel contaminants
Method-specified analyte identity
Verification of recovery performance within validated multi-analyte protocol
Furyl-substituted quinone synthesis
N,N-dimethylhydrazone reactivity
Reaction outcome consistency with benzo- and naphthoquinone substrates

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